molecular formula C7H13Cl2O4P B14676393 Butan-2-yl 2,2-dichloroethenyl methyl phosphate CAS No. 34622-68-9

Butan-2-yl 2,2-dichloroethenyl methyl phosphate

Cat. No.: B14676393
CAS No.: 34622-68-9
M. Wt: 263.05 g/mol
InChI Key: DWORZBHHACHFTC-UHFFFAOYSA-N
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Description

Butan-2-yl 2,2-dichloroethenyl methyl phosphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butan-2-yl group, a 2,2-dichloroethenyl group, and a methyl phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2,2-dichloroethenyl methyl phosphate typically involves a multi-step process. One common method includes the reaction of butan-2-ol with 2,2-dichloroethenyl methyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2,2-dichloroethenyl methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Butan-2-yl 2,2-dichloroethenyl methyl phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Butan-2-yl 2,2-dichloroethenyl methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl 2,2-dichloroethenyl ethyl phosphate
  • Butan-2-yl 2,2-dichloroethenyl propyl phosphate
  • Butan-2-yl 2,2-dichloroethenyl isopropyl phosphate

Uniqueness

Butan-2-yl 2,2-dichloroethenyl methyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

34622-68-9

Molecular Formula

C7H13Cl2O4P

Molecular Weight

263.05 g/mol

IUPAC Name

butan-2-yl 2,2-dichloroethenyl methyl phosphate

InChI

InChI=1S/C7H13Cl2O4P/c1-4-6(2)13-14(10,11-3)12-5-7(8)9/h5-6H,4H2,1-3H3

InChI Key

DWORZBHHACHFTC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=O)(OC)OC=C(Cl)Cl

Origin of Product

United States

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